N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine
CAS No.: 88237-47-2
Cat. No.: VC20148893
Molecular Formula: C18H25NOSi
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88237-47-2 |
|---|---|
| Molecular Formula | C18H25NOSi |
| Molecular Weight | 299.5 g/mol |
| IUPAC Name | N-benzyl-1-phenyl-N-(trimethylsilyloxymethyl)methanamine |
| Standard InChI | InChI=1S/C18H25NOSi/c1-21(2,3)20-16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 |
| Standard InChI Key | XJICPIBCSVUABI-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-benzyl-1-phenyl-N-(trimethylsilyloxymethyl)methanamine, reflects its intricate substitution pattern. The central methanamine nitrogen is bonded to a benzyl group (), a phenyl group (), and a trimethylsilyloxy methyl moiety () . This arrangement introduces steric hindrance and electronic effects that influence reactivity.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 88237-47-2 | |
| Molecular Formula | ||
| Molecular Weight | 299.5 g/mol | |
| Exact Mass | 299.1705 Da | |
| Topological Polar SA | 12.5 Ų |
Synthesis and Characterization
Optimization Challenges
Key challenges include managing steric bulk during silylation and ensuring regioselectivity. The Royal Society of Chemistry’s protocol for synthesizing silyl ethers highlights the use of imidazole as a catalyst to enhance reaction efficiency . For this compound, optimizing reaction temperature (e.g., 0°C to room temperature) and solvent polarity (e.g., dichloromethane) may improve yields .
Physicochemical Properties
Table 2: Predicted Physical Properties
| Property | Value | Basis |
|---|---|---|
| Boiling Point | ~155°C (extrapolated) | Analog data from |
| Density | 0.8–1.0 g/cm³ | Similar silyl amines |
| LogP (Partition Coeff.) | 2.74 (estimated) | Computed data |
Applications and Industrial Relevance
Role in Organic Synthesis
Silyl-protected amines are pivotal in multistep syntheses, where they act as intermediates in the formation of pharmaceuticals and agrochemicals. The trimethylsilyloxy methyl group in this compound could serve as a temporary protecting group for amines, enabling selective functionalization of other sites . For example, in peptide synthesis, such groups prevent unwanted side reactions during coupling steps .
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic asymmetric routes to enantiomerically pure forms of this compound could unlock applications in chiral catalysis. Transition-metal-catalyzed silylation or photochemical methods may offer greener alternatives to current protocols .
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